Functional Antagonism vs. cADPR: Reversible Competitive Inhibition in Sea Urchin Egg Homogenates
In direct functional assays using sea urchin egg microsomes, 8-N3-cADPR alone does not induce Ca2+ release, whereas cADPR (the endogenous agonist) elicits robust Ca2+ mobilization. When co-applied, 8-N3-cADPR inhibits cADPR-induced Ca2+ release in a concentration-dependent and reversible manner; this inhibition is overcome by high concentrations of cADPR, confirming competitive antagonism at a shared binding site [1]. 8-N3-cADPR also effectively competes for [32P]cADPR binding to microsomes, and reciprocally, [32P]8-N3-cADPR binding is selectively displaced by both cADPR and unlabeled 8-N3-cADPR, but not by ADP-ribose, AMP, ADP, ATP, cyclic AMP, or inositol 1,4,5-trisphosphate, demonstrating target specificity [1].
| Evidence Dimension | Ca2+ release activity (agonist effect) and antagonism of cADPR-induced Ca2+ release |
|---|---|
| Target Compound Data | 8-N3-cADPR: No Ca2+ release activity; inhibits cADPR-induced Ca2+ release (reversible, surmountable by high cADPR) |
| Comparator Or Baseline | cADPR (endogenous agonist): Induces Ca2+ release from sea urchin egg microsomes |
| Quantified Difference | Qualitative: Full antagonist vs. full agonist |
| Conditions | Sea urchin egg homogenates; Ca2+ release monitored fluorimetrically; binding competition with [32P]cADPR and [32P]8-N3-cADPR |
Why This Matters
This establishes 8-N3-cADPR as a bona fide cADPR receptor antagonist suitable for probing calcium signaling pathways without the confounding auto-activation inherent to agonist analogs.
- [1] Walseth TF, Aarhus R, Kerr JA, Lee HC. Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling. J Biol Chem. 1993;268(35):26686-91. View Source
